molecular formula C₃¹³CH₇NO B1158935 (3R)-3-Hydroxybutanenitrile-13C

(3R)-3-Hydroxybutanenitrile-13C

Cat. No.: B1158935
M. Wt: 86.1
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Hydroxybutanenitrile-¹³C is a chiral nitrile compound featuring a hydroxyl group at the third carbon of a four-carbon chain, with the stereocenter in the R configuration. The ¹³C isotopic label at the nitrile carbon distinguishes it from its natural abundance counterpart (¹²C), making it invaluable for spectroscopic studies, metabolic tracing, and reaction mechanism elucidation. This compound is particularly relevant in asymmetric synthesis and pharmaceutical research due to its ability to act as a precursor for β-hydroxy acids, amines, or ketones via reduction or hydrolysis pathways.

Properties

Molecular Formula

C₃¹³CH₇NO

Molecular Weight

86.1

Synonyms

(R)-3-Hydroxybutanonitrile-13C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) Non-Isotopic (3R)-3-Hydroxybutanenitrile

The non-isotopic variant shares identical chemical reactivity and stereochemistry but lacks the ¹³C label. This difference is critical in nuclear magnetic resonance (NMR) studies, where the ¹³C-labeled compound provides enhanced signal resolution for the nitrile carbon (δ ~120 ppm in ¹³C NMR) compared to the negligible signal from ¹²C .

(b) (3S)-3-Hydroxybutanenitrile

The S-enantiomer exhibits identical physical properties (e.g., boiling point, solubility) but differs in optical rotation and biological activity. Enantiomeric purity is crucial in drug development, as the R and S forms may interact differently with chiral environments in enzymes or receptors.

(c) 4-Hydroxybutanenitrile

Positional isomerism shifts the hydroxyl group to the terminal carbon. This structural change reduces steric hindrance near the nitrile group, increasing its susceptibility to nucleophilic attack. For example, 4-hydroxybutanenitrile undergoes hydrolysis faster than (3R)-3-hydroxybutanenitrile under identical conditions.

(d) 3-Nitro-6-Phenyl-2-Pyridone Derivatives (e.g., 5a, 5b, 5c)

While structurally distinct (aromatic pyridone core vs. aliphatic nitrile), these compounds share functional group similarities, such as nitrile precursors (e.g., benzonitrile in synthesis) . Key differences include:

  • Reactivity : Pyridone derivatives (e.g., 5c) undergo electrophilic substitution at the nitro group, whereas (3R)-3-hydroxybutanenitrile-¹³C participates in nucleophilic additions or reductions.
  • Spectroscopy : The nitrile group in (3R)-3-hydroxybutanenitrile-¹³C shows a sharp ¹³C NMR signal at ~120 ppm, while aromatic nitriles in pyridones (e.g., 5a) exhibit upfield shifts due to conjugation (δ ~110–115 ppm) .

Isotopic vs. Non-Isotopic Analogues

Property (3R)-3-Hydroxybutanenitrile-¹³C (3R)-3-Hydroxybutanenitrile (¹²C)
NMR Signal (Nitrile Carbon) Distinct ¹³C peak at ~120 ppm No detectable signal (¹²C)
Mass Spectrometry Molecular ion peak at m/z = 88 (¹³C) Molecular ion peak at m/z = 87
Synthetic Cost Higher due to isotopic enrichment Lower

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